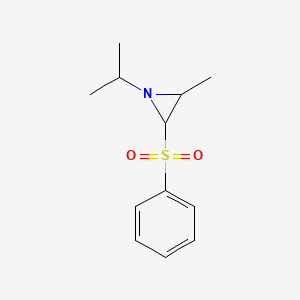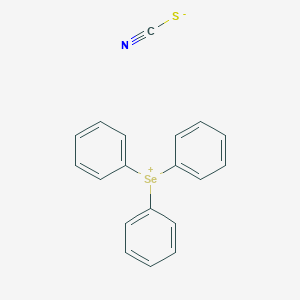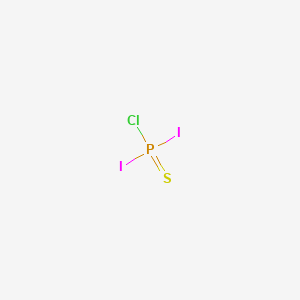![molecular formula C13H24O2S2 B14510333 Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate CAS No. 62672-88-2](/img/structure/B14510333.png)
Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate is an organic compound that belongs to the class of fatty acid methyl esters. These compounds are characterized by the presence of a fatty acid that is esterified with a methyl group. The structure of this compound includes a nonanoate backbone with a methylsulfanyl carbonothioyl group attached, making it a unique and interesting molecule for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate typically involves the esterification of the corresponding fatty acid with methanol in the presence of a catalyst. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and surfactants.
Wirkmechanismus
The mechanism of action of Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of the methylsulfanyl group allows for interactions with thiol groups in proteins, leading to potential modifications and changes in protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nonanoate: A simpler ester without the methylsulfanyl carbonothioyl group.
Methyl 2-methylsulfanylbenzoate: Contains a similar methylsulfanyl group but with a different backbone.
Methyl 2-methylsulfinylbenzoate: An oxidized derivative with a sulfinyl group.
Uniqueness
Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate is unique due to the presence of both the methylsulfanyl and carbonothioyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and industrial processes.
Eigenschaften
CAS-Nummer |
62672-88-2 |
|---|---|
Molekularformel |
C13H24O2S2 |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
methyl 2-methyl-2-methylsulfanylcarbothioylnonanoate |
InChI |
InChI=1S/C13H24O2S2/c1-5-6-7-8-9-10-13(2,11(14)15-3)12(16)17-4/h5-10H2,1-4H3 |
InChI-Schlüssel |
HIJWRNWBYQEKTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)(C(=O)OC)C(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)

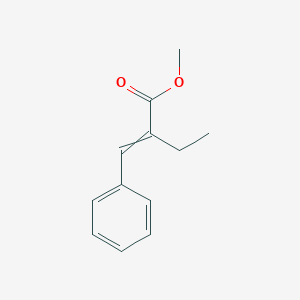

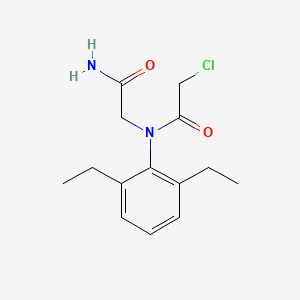
![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)
